5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one

Description

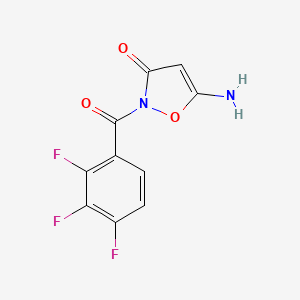

The compound 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic molecule featuring a 2,3-dihydro-1,2-oxazol-3-one (oxazolone) core substituted with an amino group at position 5 and a 2,3,4-trifluorobenzoyl moiety at position 2. The trifluorobenzoyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which can enhance stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name |

5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDGRUOCZMRMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with 5-amino-1,2-oxazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring facilitates its incorporation into biological systems. The amino group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

ED Compound: 5-Amino-2-(5-Amino-3-Methyl-1,2-Oxazol-4-Yl)-3-Methyl-2,3-Dihydro-1,3,4-Oxadiazol-2-Ylium Bromide

- Structural Differences : ED incorporates a fused oxazole-oxadiazole system with a localized positive charge and bromide counterion, enhancing water solubility. In contrast, the target compound lacks the oxadiazole ring and cationic charge, likely reducing solubility but increasing lipophilicity.

- Bioactivity: ED exhibits antimicrobial and antibiofilm activity against chronic wound pathogens, with moderate cytotoxicity to fibroblasts and keratinocytes . The target compound’s trifluorobenzoyl group may improve membrane penetration for enhanced bioactivity, though this requires experimental validation.

Ecteinascidin 770 Derivatives (e.g., 2'-N-2,3,4-Trifluorobenzoyl Derivative)

- Structural Similarity: The ecteinascidin derivative includes a trifluorobenzoyl group attached to a complex tetrahydroisoquinoline alkaloid core, enhancing cytotoxicity against cancer cell lines .

- Functional Insight : The trifluorobenzoyl substitution in both compounds suggests a role in stabilizing ligand-receptor interactions through fluorine’s electronegativity and steric effects. However, the target compound’s simpler oxazolone core may limit its potency compared to the multi-ring ecteinascidin scaffold.

Thiazol-2-Imine Derivatives (Angiotensin II Receptor Antagonists)

- Heterocycle Comparison : Thiazole-based compounds (e.g., hydrobromides of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines) act as angiotensin II receptor antagonists, with demonstrated antihypertensive effects .

- Key Differences : The oxazolone core in the target compound replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity. This may shift selectivity toward different biological targets, such as microbial enzymes versus cardiovascular receptors.

5-(Piperidin-4-Yl)-2,3-Dihydro-1,2-Oxazol-3-One Hydrobromide

5-(2,4-Difluorophenyl)-1,2-Oxazol-3-Amine

- Fluorination Pattern: This simpler oxazole derivative has two fluorine atoms at positions 2 and 4 on the phenyl ring .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Fluorination

Research Findings and Implications

- Antimicrobial Potential: The target compound’s oxazolone core is structurally analogous to ED, which shows antibiofilm activity . The trifluorobenzoyl group may further enhance penetration into microbial membranes.

- Cytotoxicity : Fluorinated benzoyl groups, as seen in ecteinascidin derivatives, are linked to potent cytotoxicity . The target compound could be optimized for selective cancer cell targeting.

- Receptor Interactions : The absence of a cationic charge (unlike ED) may reduce off-target effects but necessitate formulation adjustments to improve solubility.

Biological Activity

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an amino group and a trifluorobenzoyl moiety. Its molecular formula is C10H8F3N2O2, and it features a dihydro-oxazole ring which is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N2O2 |

| Molecular Weight | 248.18 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of 2,3-dihydro-1,2-oxazol-3-one have been shown to exhibit activity against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on a series of oxazolone derivatives revealed that those containing trifluoromethyl groups exhibited enhanced antibacterial activity. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been performed to assess the compound's effects on human cell lines. Preliminary findings suggest that while the compound exhibits some cytotoxic effects on cancer cell lines (e.g., HeLa cells), it shows selective toxicity with IC50 values indicating potential for therapeutic applications.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism of action for this compound involves the inhibition of bacterial protein synthesis and interference with cell wall integrity. The trifluorobenzoyl group is believed to enhance lipophilicity, facilitating better membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.